![molecular formula C6H10N6O4 B14601745 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- CAS No. 60025-03-8](/img/structure/B14601745.png)
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is a complex organic compound with significant applications in various fields. It is known for its unique structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- typically involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane. This reaction is carried out in fuming nitric acid at temperatures ranging from -8°C to -36°C . The process involves the conversion of the starting material to intermediate compounds, which are then further nitrolyzed to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include higher nitro derivatives, amino derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in electrophilic and nucleophilic reactions, leading to the formation of stable complexes with target molecules. The pathways involved include the formation of cationic intermediates and subsequent nucleophilic attack by water or other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: This compound has a similar structure but differs in the number and position of nitro and nitroso groups.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Another closely related compound with different functional groups.
Uniqueness
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is unique due to its specific arrangement of nitro and nitroso groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
CAS No. |
60025-03-8 |
|---|---|
Molecular Formula |
C6H10N6O4 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10N6O4/c13-7-10-2-6(12(15)16)1-9(4-10)5-11(3-6)8-14/h1-5H2 |
InChI Key |
IURZJULIOOJQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN(CN1CN(C2)N=O)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)
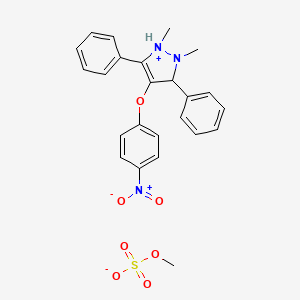
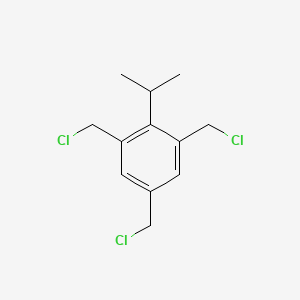
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)


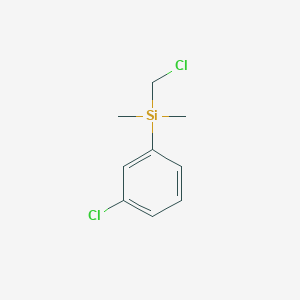
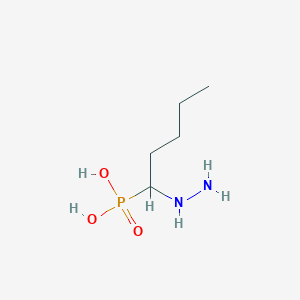
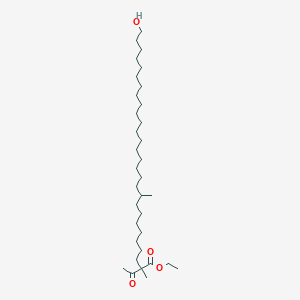
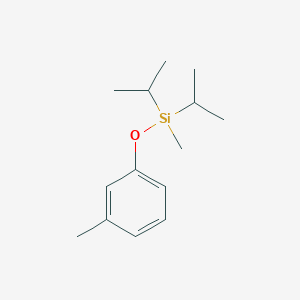
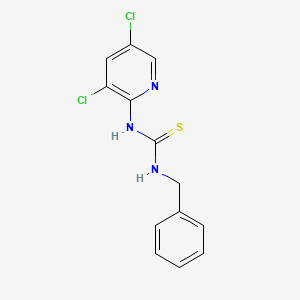
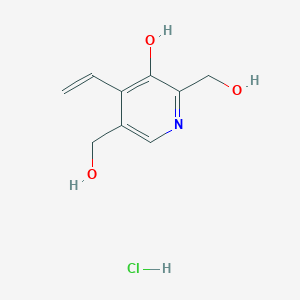
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
